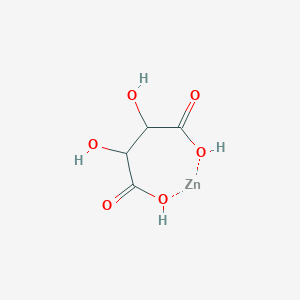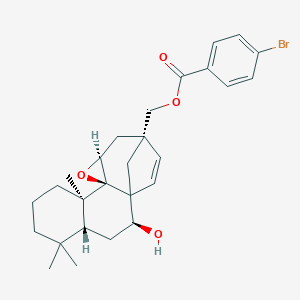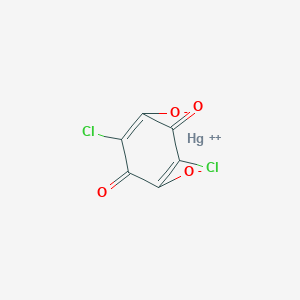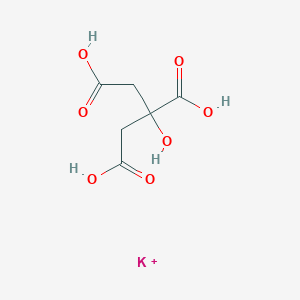
2,3-Dihydroxybutanedioic acid;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxybutanedioic acid, also known as tartaric acid, is a naturally occurring organic acid found in many fruits such as grapes, bananas, and tamarinds. It is widely used in the food industry as a flavor enhancer, stabilizer, and acidulant. Zinc is a trace element that is essential for human health and is involved in many physiological processes, including immune function, wound healing, and DNA synthesis. In
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxybutanedioic acid;ZINC is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cancer development.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydroxybutanedioic acid;ZINC has been shown to have a wide range of biochemical and physiological effects. It can improve insulin sensitivity, reduce blood pressure, and lower cholesterol levels. It can also enhance immune function and promote wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dihydroxybutanedioic acid;ZINC in lab experiments include its low toxicity, high stability, and availability. However, its efficacy may vary depending on the experimental conditions, and its effects may be influenced by other factors such as diet and lifestyle.
Direcciones Futuras
There are many potential future directions for research on 2,3-Dihydroxybutanedioic acid;ZINC. These include exploring its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's, investigating its potential as a therapeutic agent for cancer, and studying its role in immune function and inflammation. Additionally, further research is needed to determine the optimal dosage and administration of 2,3-Dihydroxybutanedioic acid;ZINC for different conditions.
Métodos De Síntesis
2,3-Dihydroxybutanedioic acid can be synthesized by the oxidation of 2,3-Dihydroxybutanedioic acid;ZINC acid using potassium permanganate or hydrogen peroxide. Zinc can be obtained from zinc ores or recycled from zinc-containing materials such as batteries and galvanized steel.
Aplicaciones Científicas De Investigación
2,3-Dihydroxybutanedioic acid;ZINC has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential to improve cognitive function and memory.
Propiedades
Número CAS |
22570-08-7 |
|---|---|
Nombre del producto |
2,3-Dihydroxybutanedioic acid;ZINC |
Fórmula molecular |
C4H6O6Zn |
Peso molecular |
215.5 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;zinc |
InChI |
InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10); |
Clave InChI |
XJYXFGBRNDJLPC-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Zn] |
SMILES canónico |
C(C(C(=O)O)O)(C(=O)O)O.[Zn] |
Sinónimos |
ZnC4H4O6.2H2O, Butanedioic acid-2.3-dihydroxy zinc salt dihyd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)


![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)







